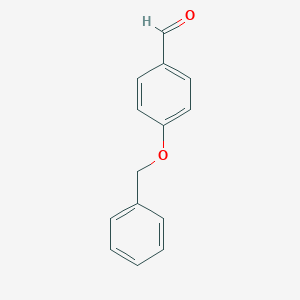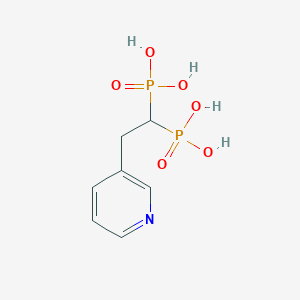
Deoxy Risedronic Acid
Übersicht
Beschreibung
Deoxy Risedronic Acid, also known as 2-(pyridin-3-yl)ethane-1,1-diyl]bis(phosphonic acid), is a compound with the molecular formula C7H11NO6P2 and a molecular weight of 267.11 .
Synthesis Analysis
A novel, facile, and convenient protocol for the synthesis of risedronic acid was developed involving two sequential reactions performed at room temperature . One of the main benefits of this approach is avoiding the use of hazardous and environmentally harmful halogenating agents .
Molecular Structure Analysis
Risedronic acid has a molecular formula of C7H11NO6P2 and a molecular weight of 267.1129 . It binds to bone hydroxyapatite .
Chemical Reactions Analysis
Risedronic acid is involved in various chemical reactions. For instance, it plays a pivotal role in the methylerythritol 4-phosphate pathway (MEP), in the conversion of 1-deoxy-d-xylulose-5-phosphate (DXP) into MEP .
Physical And Chemical Properties Analysis
Risedronic acid has a molecular weight of 267.11 and its accurate mass is 267.0062 . Potentiometric measurements were carried out to study the protonation constants of risedronic acid in NaCl(aq), (CH3)4NCl(aq) and (C2H5)4NI(aq) at different ionic strengths and temperatures .
Wissenschaftliche Forschungsanwendungen
Enhancement of Intestinal Absorption in Rats
Deoxy Risedronic Acid (DRA), through its derivatives, has been studied for enhancing the intestinal absorption of risedronate in rats. Complex formation with bile acid derivatives showed significant improvement in the oral absorption of risedronate, suggesting potential benefits for patient compliance and reduced adverse reactions (Park & Byun, 2014).
Relationship with Bone Resorption and Fracture Incidence
Research indicated that risedronate's antifracture efficacy in postmenopausal osteoporotic women is independent of pretreatment bone resorption rates, as measured by urinary excretion of deoxypyridinoline (Seibel et al., 2003).
Prevention of Vertebral Fractures in Osteoporosis
Risedronate has been shown to be effective in preventing vertebral fractures in postmenopausal women with established osteoporosis, as evidenced by a significant reduction of new vertebral fractures and improvements in bone mineral density (Reginster et al., 2000).
Comparison with Other Bisphosphonates
Studies comparing risedronic acid with other bisphosphonates like alendronic acid and zoledronic acid have been conducted to evaluate their relative effects on bone density and turnover in postmenopausal osteoporosis. These studies provide insights into their comparative efficacies and tolerability (Reid et al., 2006; Reid et al., 2009).
Prevention of Bone Loss in Chemotherapy-Induced Menopause
Risedronate has shown effectiveness in preventing bone loss in young women with breast cancer experiencing early menopause induced by chemotherapy (Delmas et al., 1997).
Direct Inhibition of Osteoclast Differentiation
Research has demonstrated risedronate's ability to directly inhibit osteoclast differentiation and suppress inflammatory bone loss, highlighting its potential in treating osteoporosis caused by inflammatory and infectious conditions (Kwak et al., 2009).
Treating Postmenopausal Osteoporosis
Clinical studies have assessed the efficacy and safety of risedronic acid in treating postmenopausal osteoporosis, providing evidence of its effectiveness in increasing bone mineral density and safety in long-term use (Zhang Shao-fen, 2007).
Anti-Fracture Efficacy in Men
Meta-analyses have shown that risedronic acid treatment is associated with a reduced risk of fractures in men, indicating its efficacy across genders (Zhong & Chen, 2009).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(1-phosphono-2-pyridin-3-ylethyl)phosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO6P2/c9-15(10,11)7(16(12,13)14)4-6-2-1-3-8-5-6/h1-3,5,7H,4H2,(H2,9,10,11)(H2,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZMOFWIRXNQJET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CC(P(=O)(O)O)P(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO6P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10226653 | |
| Record name | Deoxy risedronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10226653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Deoxy Risedronic Acid | |
CAS RN |
75755-10-1 | |
| Record name | Deoxy risedronic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075755101 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Deoxy risedronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10226653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DEOXY RISEDRONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KU59Z0XVL4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



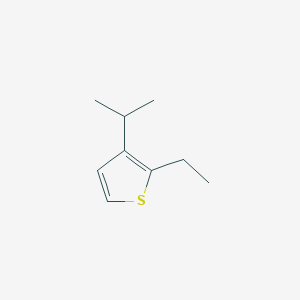
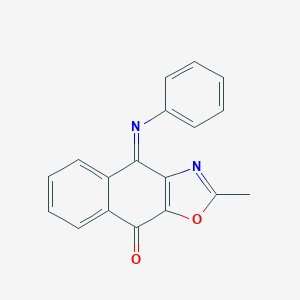
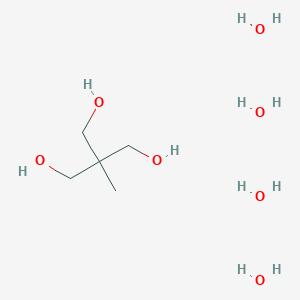
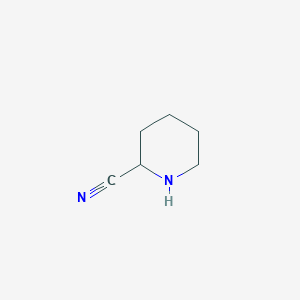
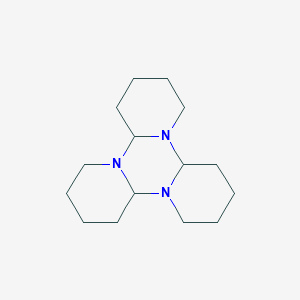
![1-(3-Methylphenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride](/img/structure/B128539.png)

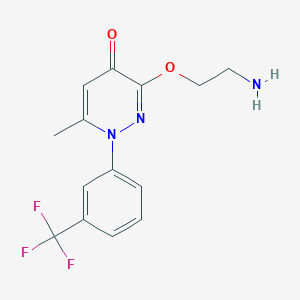
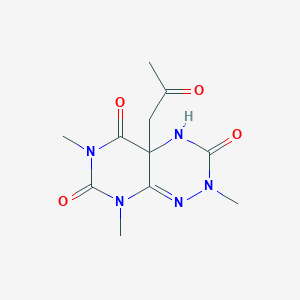
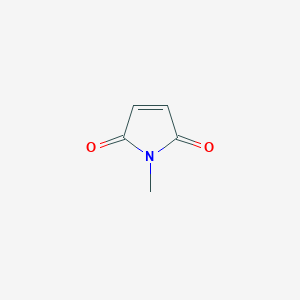
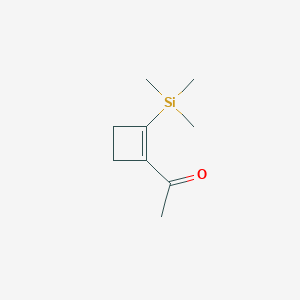
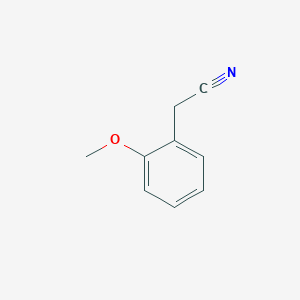
![[3-(4-Benzylpiperazin-1-yl)-1-phenylpropyl] benzoate](/img/structure/B128562.png)
